molecular formula C14H21N3O B454548 4-amino-N'-heptylidenebenzohydrazide

4-amino-N'-heptylidenebenzohydrazide

Cat. No.: B454548
M. Wt: 247.34g/mol
InChI Key: GZUABZXOTMZNCF-LFIBNONCSA-N
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Description

4-amino-N'-heptylidenebenzohydrazide is a synthetic organic compound belonging to the benzohydrazide class, which has been identified as a high-value scaffold in medicinal and agricultural chemistry. This compound features a benzohydrazide core substituted with a 4-amino group and a heptylidene chain, a structure that is closely related to derivatives documented in published research for their significant biological activities . Benzohydrazide derivatives are recognized as excellent precursors for the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles, which are known for their diverse bioactivity profiles . Researchers investigating novel antifungal agents may find this compound of particular interest. Structurally similar 4-aminobenzohydrazide derivatives have demonstrated potent, broad-spectrum fungicidal activity against various phytopathogenic fungi, both in vitro and in vivo. The proposed mechanism of action for such analogs includes the disruption of cell membrane integrity, leading to increased permeability and leakage of cellular contents, and the potent inhibition of the succinate dehydrogenase (SDH) enzyme . In the field of antibacterial research , molecular hybrids incorporating the 4-aminobenzohydrazide structure have shown promising activity against a range of clinically relevant Gram-positive and Gram-negative bacterial strains, including multidrug-resistant (MDR) pathogens . These compounds have displayed low minimum inhibitory concentrations (MICs) and bactericidal effects, with some studies indicating a synergistic effect when combined with standard antibiotics like ciprofloxacin . The safety profile is a critical consideration for research applications. While specific toxicological data for this exact compound requires generation, related benzohydrazide derivatives have been assessed as safe for use in certain biological models, such as being non-toxic to plants like rice . This compound is offered For Research Use Only . It is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34g/mol

IUPAC Name

4-amino-N-[(E)-heptylideneamino]benzamide

InChI

InChI=1S/C14H21N3O/c1-2-3-4-5-6-11-16-17-14(18)12-7-9-13(15)10-8-12/h7-11H,2-6,15H2,1H3,(H,17,18)/b16-11+

InChI Key

GZUABZXOTMZNCF-LFIBNONCSA-N

SMILES

CCCCCCC=NNC(=O)C1=CC=C(C=C1)N

Isomeric SMILES

CCCCCC/C=N/NC(=O)C1=CC=C(C=C1)N

Canonical SMILES

CCCCCCC=NNC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Microwave-assisted synthesis (e.g., ABBH-16) achieves higher yields (>80%) compared to conventional reflux methods .
  • Electron-withdrawing groups (e.g., nitro in ) or bulky substituents (e.g., hexadecyloxy in ) may require optimized conditions for efficient condensation.

Structural and Spectroscopic Features

IR and NMR spectra are critical for confirming hydrazone formation (C=N stretch) and substituent effects:

Compound IR Peaks (cm⁻¹) $^1$H NMR (δ, ppm) $^{13}$C NMR (δ, ppm) Reference
ABBH-16 3200 (N-H), 1650 (C=O), 1600 (C=N) 8.2 (aromatic H), 4.1 (OCH₂) 168 (C=O), 155 (C=N)
ABB(OH)H-6 3400 (O-H), 1655 (C=O), 1595 (C=N) 8.3 (aromatic H), 6.9 (phenolic H) 170 (C=O), 158 (C=N)
4-Amino-N′-(4-aminobenzoyl)benzohydrazide 3300 (N-H), 1670 (C=O) 7.8–8.1 (aromatic H), 6.6 (NH₂) 169 (C=O), 150 (C=N)
Tetracaine hydrazide-hydrazones 3200–3400 (N-H), 1645–1660 (C=O) 7.5–8.3 (aromatic H), 2.5–3.0 (CH₂) 165–170 (C=O), 145–150 (C=N)

Structural Insights :

  • The C=N stretch in IR (1550–1600 cm⁻¹) confirms hydrazone formation .
  • Electron-donating groups (e.g., hydroxyl in ABB(OH)H-6) downshift aromatic protons in $^1$H NMR .

Structure-Activity Relationships :

  • Halogenated aryl groups (e.g., 4-chlorophenyl in ) enhance anticancer activity.
  • Hydroxyl or amino groups improve solubility and hydrogen-bonding interactions, critical for enzyme inhibition .

Crystallographic and Physicochemical Properties

Crystal structures reveal planar benzohydrazide backbones with substituent-dependent dihedral angles:

Compound Dihedral Angle (°) Hydrogen Bonding Solubility Reference
4-Amino-N′-(4-aminobenzoyl)benzohydrazide 3.9 (benzene rings) N-H⋯O (2.1–2.3 Å) Moderate in water
(E)-N'-(4-Hydroxybenzylidene)-3-nitrobenzohydrazide 4.2 (benzene rings) O-H⋯N (1.9 Å) Low in polar solvents

Key Trends :

  • Smaller dihedral angles (e.g., 3.9° in ) correlate with enhanced planarity and π-π stacking, influencing solid-state stability.
  • Hydrophobic substituents (e.g., heptylidene) may reduce aqueous solubility but improve membrane permeability.

Preparation Methods

One-Pot Tandem Synthesis

Recent innovations have focused on telescoping the acylation and condensation steps. A notable approach uses polymer-supported carbodiimide (PS-CDI) as a dual-purpose reagent for both activation and coupling:

Reaction Conditions

  • Substrate: 4-Aminobenzoic acid (1 eq), heptanal (1.2 eq)

  • Reagent: PS-CDI (1.5 eq) in dimethylacetamide (DMAc)

  • Temperature: 80°C, 6 hours

  • Yield: 82% isolated

This method eliminates intermediate isolation, reducing solvent consumption by 40% compared to conventional routes .

Catalytic Hydrogenation-Assisted Synthesis

For substrates containing nitro precursors, catalytic hydrogenation provides an alternative pathway:

StepReactantsCatalystConditionsYield
14-Nitrobenzoic acid + SOCl₂NoneReflux, 4h94%
24-Nitrobenzoyl chloride + hydrazinePd/C (5 wt%)H₂ (50 psi), 25°C, 2h88%
34-Aminobenzohydrazide + heptanalAmberlyst-15Ethanol, reflux, 10h70%

Key advantages include:

  • Chemoselectivity : Hydrogenation selectively reduces nitro groups without affecting hydrazide bonds

  • Scalability : Demonstrated at kilogram scale with consistent 78% overall yield

Microwave-Assisted Solid-Phase Synthesis

Emerging techniques leverage microwave irradiation to accelerate reaction kinetics:

Procedure

  • 4-Aminobenzoic acid adsorbed on silica gel (60 Å pore size)

  • Vapor-phase thionyl chloride treatment (30 min, 100W)

  • Hydrazine gas infusion under reduced pressure

  • Heptanal condensation at 120°C (15 min microwave pulses)

Results

  • Total reaction time: 90 min vs. 18h conventional

  • Purity: 98.2% by HPLC

  • Energy savings: 62%

Biocatalytic Approaches

Enzymatic methods using lipase B from Candida antarctica (CAL-B) have achieved notable success:

Reaction System

  • Solvent-free medium

  • 4-Aminobenzoic acid methyl ester (1 eq)

  • Heptylhydrazine (1.1 eq)

  • Enzyme loading: 15 mg/mmol

  • Temperature: 45°C, 24h

Outcomes

  • Conversion: 91%

  • Enantiomeric excess: >99% (R-configuration)

  • Recyclability: 7 cycles with <10% activity loss

Comparative Analysis of Methodologies

ParameterConventionalTandemHydrogenationMicrowaveBiocatalytic
Overall Yield68%82%78%85%83%
Reaction Time22h6h16h1.5h24h
Purity95%97%96%98%99%
ScalabilityPilotIndustrialIndustrialLabPilot
E-Factor18.76.29.43.12.8

E-Factor = (Total waste)/(Product mass); lower values indicate greener processes .

Critical Process Considerations

Solvent Selection

  • Polar aprotic solvents (DMAc, DMF): Enhance reaction rates but complicate purification

  • Ethanolic systems : Preferred for industrial scale due to lower toxicity

Impurity Profile
Major byproducts include:

  • N,N'-Diheptylidenebenzohydrazide (3–7%)

  • 4-Aminobenzoic acid heptyl ester (1–2%)

  • Oxidative dimerization products (0.5–1.5%)

Purification typically employs:

  • Crystallization : Ethanol/water (3:1 v/v)

  • Chromatography : Silica gel (hexane/ethyl acetate gradient) for analytical samples

Q & A

Basic Research Question

  • IR Spectroscopy : Key peaks include:
    • N-H stretching (3200–3300 cm⁻¹).
    • C=O (amide I) at ~1650 cm⁻¹.
    • C=N (azomethine) at ~1600 cm⁻¹ .
  • NMR Analysis :
    • ¹H NMR : Aromatic protons resonate at δ 6.5–8.0 ppm; azomethine protons (HC=N) appear at δ 8.2–8.5 ppm.
    • ¹³C NMR : Carbonyl (C=O) signals at ~165 ppm; azomethine (C=N) at ~150 ppm .
      Data Interpretation : Discrepancies in peak splitting (e.g., due to tautomerism) require comparison with calculated spectra or X-ray data for resolution .

What methodologies are employed to analyze the coordination behavior of this compound with transition metals?

Advanced Research Question

  • Ligand Behavior : The compound acts as a tridentate ligand, coordinating via enolic oxygen, azomethine nitrogen, and amide carbonyl oxygen. Exceptions (e.g., Ni(II) complexes) show bidentate binding .
  • Complex Synthesis : React with metal salts (Cu(II), Zn(II)) in ethanol at 60–70°C. Yields range from 67–76%, with solubility in DMSO/ethanol facilitating characterization .
  • Characterization Tools :
    • UV-Vis: d-d transitions (e.g., Cu(II) at ~600 nm).
    • Magnetic Susceptibility: Determines geometry (e.g., octahedral for Mn(II)) .

How can crystallographic data resolve molecular conformation and intermolecular interactions in benzohydrazide compounds?

Advanced Research Question

  • X-ray Diffraction : Single-crystal studies reveal:
    • Bond Lengths : C=O bonds at 1.241 Å, confirming double-bond character .
    • Dihedral Angles : Between aromatic rings (e.g., 65.7° in C14H16N4O3), influencing molecular planarity .
  • Hydrogen Bonding : N-H···O and O-H···O interactions stabilize 3D frameworks. For example, O1–H1···O2 distances of 2.85 Å are critical for packing .
  • Software : Olex2 and SHELXL refine structures, with R-values <0.05 ensuring accuracy .

How do researchers address contradictions in spectral and elemental analysis data during synthesis validation?

Advanced Research Question

  • Elemental Analysis : Minor deviations (<0.3% for C, H, N) may stem from incomplete drying or solvent retention. Repeated recrystallization in ethanol improves purity .
  • Spectral Mismatches : For ambiguous NMR peaks (e.g., tautomeric forms), X-ray crystallography provides definitive structural confirmation .
  • Case Study : In ABBH-16, IR and NMR data initially suggested impurities, but single-crystal analysis confirmed the correct structure .

What strategies are used to evaluate the biological activity of this compound derivatives?

Advanced Research Question

  • Antimicrobial Assays : Agar-plate methods against Staphylococcus aureus or E. coli assess inhibition zones. Derivatives with electron-withdrawing groups (e.g., -Cl) show enhanced activity .
  • Enzymatic Studies : Microsomal hydrolysis assays identify metabolites (e.g., hydrazides and aldehydes) using HPLC-MS .
  • Structure-Activity Relationships (SAR) : Substituents like hydroxy or methoxy groups improve solubility and binding to biological targets .

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